molecular formula C18H16Br4 B1397744 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene CAS No. 1001080-74-5

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene

Cat. No. B1397744
M. Wt: 551.9 g/mol
InChI Key: GVZGFISMOVSCSB-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene (TBTDHA) is a polybrominated aromatic hydrocarbon (PAH) that is used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and has a molecular weight of 706.7 g/mol. TBTDHA is a member of the polybrominated aromatic hydrocarbons (PAHs) family, which are a group of organic compounds with multiple bromine substituents. PAHs are typically found in the environment and are known to be toxic and carcinogenic. TBTDHA is used as a model compound for the study of PAHs due to its unique structure and properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of various derivatives of dihydroanthracenes, including 9,9,10,10-tetramethyl derivatives, have been extensively studied. These studies often focus on the molecular structure and conformation of these compounds (Saito, Nitta, & Yoshioka, 2001).

Chemical Shifts and Stereochemistry

  • Research into the stereochemistry of tetraalkoxy dihydroanthracenes, which are structurally related to 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene, has been conducted using techniques like 13C NMR. These studies help in determining the configuration and conformation of isomers (Lamartina, Ceraulo, & Natoli, 1987).

Applications in Electronic Spectra and Photophysics

  • The electronic absorption spectra of dimeric phthalocyanines with bridging 9,9,10,10-tetramethyl-9,10-dihydroanthracene fragments have been synthesized and analyzed, indicating potential applications in electronic and optical materials (Makarov et al., 2006).

Mass Spectrometry Studies

  • Mass spectrometry has been employed to study the electron impact-induced fragmentations of 9,10-disubstituted 2,3,6,7-tetraalkoxy dihydroanthracenes, revealing important insights into the chemical behavior of these compounds (Ceraulo et al., 1991).

Crystal Structure and Cocrystalline Adducts

  • The crystal structure of 9,10-dihydro-9,10-diphenylanthracene-2,3,6,7-tetraol, a compound structurally related to 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene, has been synthesized and analyzed. This compound forms hydrogen-bonded cocrystalline adducts with various solvents, indicating potential for industrial applications, including pharmaceuticals (Alshahateet, Kooli, & Messali, 2007).

Photophysical Properties and Color Tuning

  • Synthesis of disubstituted tetraphenylanthracenes has been reported, with their photophysical properties being significantly altered by the functionalities at the 9,10-positions. These compounds exhibit a wide range of emission wavelengths, indicating their potential use in fluorescent materials (Lin, Wu, & Liu, 2009).

properties

IUPAC Name

2,3,6,7-tetrabromo-9,9,10,10-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZGFISMOVSCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)Br)Br)(C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731264
Record name 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene

CAS RN

1001080-74-5
Record name 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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